4-Iodo-2-methoxy-6-methylpyridine
CAS No.:
Cat. No.: VC17555778
Molecular Formula: C7H8INO
Molecular Weight: 249.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8INO |
|---|---|
| Molecular Weight | 249.05 g/mol |
| IUPAC Name | 4-iodo-2-methoxy-6-methylpyridine |
| Standard InChI | InChI=1S/C7H8INO/c1-5-3-6(8)4-7(9-5)10-2/h3-4H,1-2H3 |
| Standard InChI Key | JAILFRXPTGCDEZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=N1)OC)I |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s molecular structure is defined by its pyridine backbone, with substituents influencing both electronic and steric properties. Key parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 249.05 g/mol | |
| Density | Not reported | - |
| Melting/Boiling Points | Not reported | - |
The iodine atom at the 4-position enhances electrophilicity, making the compound amenable to Suzuki-Miyaura and Ullmann-type couplings. The methoxy group at the 2-position contributes electron-donating effects, while the methyl group at the 6-position introduces steric hindrance .
Spectroscopic Data
While explicit spectroscopic data (e.g., NMR, IR) are unavailable in the cited sources, the structural analogs suggest characteristic peaks:
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NMR: Aromatic protons near δ 6.5–8.5 ppm, methoxy singlet at δ ~3.8 ppm, and methyl group at δ ~2.5 ppm.
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NMR: Pyridine carbons between 120–150 ppm, methoxy carbon at ~55 ppm, and methyl carbon at ~20 ppm .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-Iodo-2-methoxy-6-methylpyridine involves multi-step halogenation and functionalization processes. A representative pathway, inferred from related triazine derivatives , includes:
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Diazotization and Halogenation:
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Purification:
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Column chromatography or recrystallization to isolate the product.
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Reaction conditions typically involve temperatures between and , with inert solvents like dichloromethane or tetrahydrofuran .
Industrial Production Challenges
Scalability requires optimizing iodine sourcing and minimizing byproducts. Continuous flow reactors may enhance yield consistency, though industrial data remain proprietary .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors and anti-inflammatory agents. Its iodine substituent enables palladium-catalyzed cross-couplings to generate biaryl structures common in drug candidates .
Agrochemical Development
Analogous to patented triazine herbicides , 4-Iodo-2-methoxy-6-methylpyridine may act as a scaffold for sulfonylurea herbicides, though direct evidence is limited.
Material Science
Potential use in organic semiconductors is theorized due to its electron-deficient pyridine core, but experimental validation is pending .
| Hazard Category | Signal Word | H-Statements |
|---|---|---|
| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed |
| Skin Irritation | Warning | H315: Causes skin irritation |
| Eye Damage | Warning | H319: Causes serious eye irritation |
| Respiratory Irritation | Warning | H335: May cause respiratory irritation |
Precautionary Measures
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.
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Storage: Keep in a cool, dry place away from oxidizing agents.
Comparative Analysis with Related Compounds
Structural Analogues
| Compound | Key Differences | Reactivity Profile |
|---|---|---|
| 4-Iodo-2-methoxypyridine | Lacks methyl group at 6-position | Higher electrophilicity |
| 2-Methoxy-6-methylpyridine | Lacks iodine substituent | Limited cross-coupling utility |
The methyl group in 4-Iodo-2-methoxy-6-methylpyridine reduces ring flexibility, potentially enhancing stereoselectivity in reactions .
Future Research Directions
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Thermodynamic Studies: Determine melting/boiling points and solubility parameters.
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Catalytic Applications: Explore use in C–H activation reactions.
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Toxicological Profiling: Assess chronic exposure risks in industrial settings.
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